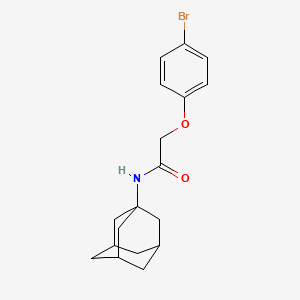![molecular formula C16H20N2S B4924669 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B4924669.png)
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in scientific research. MeOPP is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in various physiological and pathological processes. In
Mécanisme D'action
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine binds selectively to the 5-HT1A receptor, which is a G protein-coupled receptor that regulates the activity of serotonin in the brain and peripheral nervous system. Activation of the 5-HT1A receptor by 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine leads to the inhibition of adenylate cyclase, resulting in a decrease in the intracellular level of cyclic AMP (cAMP). The reduction in cAMP level activates various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in the modulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of neurotrophic factors. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain, which are neurotransmitters that are involved in mood regulation, reward processing, and stress response. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine also regulates the activity of ion channels, including the potassium channel and the NMDA receptor, which are involved in the modulation of neuronal excitability and synaptic plasticity. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine also activates neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine is a highly potent and selective agonist of the 5-HT1A receptor, which allows for precise modulation of the receptor activity. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine is also stable under various experimental conditions, which allows for accurate and reproducible results. However, 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has some limitations, including its potential toxicity and the lack of clinical data. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to induce toxicity in some animal models, which raises concerns about its safety for human use. Additionally, there is a lack of clinical data on the efficacy and safety of 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine in humans, which limits its potential therapeutic application.
Orientations Futures
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has several potential future directions for scientific research, including its application in drug discovery and development, its use as a research tool for neuroscience and pharmacology, and its investigation in clinical trials. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to have promising therapeutic potential for various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine could be further developed as a drug candidate for these disorders, either as a standalone medication or as an adjunct to existing treatments. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine could also be used as a research tool for neuroscience and pharmacology, allowing for the precise modulation of the 5-HT1A receptor activity and the investigation of its downstream signaling pathways. Finally, 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine could be investigated in clinical trials to assess its efficacy and safety in humans, paving the way for its potential clinical application.
Méthodes De Synthèse
The synthesis of 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine involves the reaction of 3-methylthiophene-2-carboxylic acid with 1-benzylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction produces 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine as the final product with a yield of around 70%.
Applications De Recherche Scientifique
1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, indicating its potential therapeutic application for anxiety disorders, depression, and schizophrenia.
Propriétés
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-14-7-12-19-16(14)13-17-8-10-18(11-9-17)15-5-3-2-4-6-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCMGQHOYWJYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methyl-2-thienyl)methyl]-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B4924628.png)
![3-[2-(dimethylamino)ethyl]-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4924630.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)


![1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4924655.png)

![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)
